molecular formula C19H14N4O2S B11005399 1-methyl-2-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide

1-methyl-2-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11005399
M. Wt: 362.4 g/mol
InChI Key: JCTBVSZXYSVTSE-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often include nitrogen, oxygen, or sulfur. This particular compound has a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of additional functional groups such as the thiazole and pyridine rings makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide typically involves a multistep reaction process. One common approach is to start with the quinoline core and introduce the thiazole and pyridine rings through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or nitro groups to alcohols or amines, respectively.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce alcohols or amines

Scientific Research Applications

1-methyl-2-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-methyl-2-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share the quinoline core structure and may have similar biological activities and applications.

    Thiazole Derivatives: Compounds containing the thiazole ring are often studied for their antimicrobial and anticancer properties.

    Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry and drug development.

The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

1-methyl-2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C19H14N4O2S/c1-23-16-7-3-2-6-13(16)14(9-17(23)24)18(25)22-19-21-15(11-26-19)12-5-4-8-20-10-12/h2-11H,1H3,(H,21,22,25)

InChI Key

JCTBVSZXYSVTSE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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